N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,6-difluorobenzamide
Description
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,6-difluorobenzamide is a benzamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and an aniline-linked 2,6-difluorobenzamide group. Pyridazine and pyrazole rings are known to enhance binding affinity in enzyme inhibition, while the 2,6-difluorobenzamide group may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O/c1-13-12-14(2)30(29-13)20-11-10-19(27-28-20)25-15-6-8-16(9-7-15)26-22(31)21-17(23)4-3-5-18(21)24/h3-12H,1-2H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFBKVWSSWAJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a wide spectrum of biological activities.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Attributes
Key Observations :
- Pyridazine vs. Urea Backbone : The target compound’s pyridazine-pyrazole scaffold may offer distinct hydrogen-bonding interactions compared to the urea linkage in diflubenzuron and fluazuron. This could alter binding to insect chitin synthase or other targets .
- Substituent Effects : The 3,5-dimethylpyrazole group in the target compound may enhance lipophilicity and membrane permeability relative to the chloro/trifluoromethyl groups in fluazuron. However, reduced electronegativity could decrease water solubility .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, critical for molecular recognition and crystal packing, differ significantly among these compounds:
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